2-(1-Ethyl-5-methyl-1H-1,2,3-triazol-4-yl)acetonitrile
Description
Properties
Molecular Formula |
C7H10N4 |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
2-(1-ethyl-5-methyltriazol-4-yl)acetonitrile |
InChI |
InChI=1S/C7H10N4/c1-3-11-6(2)7(4-5-8)9-10-11/h3-4H2,1-2H3 |
InChI Key |
WDDANCMPPYUXCS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(N=N1)CC#N)C |
Origin of Product |
United States |
Preparation Methods
Direct Cycloaddition of Azides with Alkynes (Click Chemistry Approach)
The most prevalent and efficient method for synthesizing the triazole ring in this compound is via the Huisgen 1,3-dipolar cycloaddition, commonly known as "Click" chemistry. This approach involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which offers regioselectivity, high yields, and mild reaction conditions.
- Preparation of Azide Intermediate: Synthesis begins with the formation of the azide precursor, typically from halogenated compounds or via nucleophilic substitution of halides with sodium azide.
- Alkyne Partner: The terminal alkyne, such as propargyl derivatives or substituted alkynes, is prepared or commercially available.
- Cycloaddition Reaction: Under copper(I) catalysis, azide and alkyne are reacted in a polar solvent like acetonitrile at room temperature or slightly elevated temperatures (~50°C). The reaction proceeds with high regioselectivity to yield the 1,4-disubstituted 1,2,3-triazole.
Application to the Target Compound:
In the synthesis of 2-(1-Ethyl-5-methyl-1H-1,2,3-triazol-4-yl)acetonitrile , the key intermediate involves the formation of the 1-ethyl-5-methyl-1H-1,2,3-triazole, which can be achieved by cycloaddition of an azide bearing the ethyl and methyl substituents with a suitable alkyne precursor, followed by functionalization with the acetonitrile group at the 4-position.
- A recent study demonstrated the synthesis of 1,2,3-triazole derivatives via CuAAC in aqueous media, emphasizing the mild conditions and high yields (up to 82%).
- The method's versatility allows for the incorporation of various substituents, including ethyl and methyl groups, on the triazole ring, facilitating the synthesis of the target compound with high regioselectivity and efficiency.
Nucleophilic Substitution and Homologation Strategies
This approach involves the homologation of simpler heterocycles or precursors through nucleophilic substitution reactions, especially involving cyanide ions, to introduce the acetonitrile functional group at the desired position.
- Preparation of 1,2,3-Triazole Precursors: Starting with simple triazole derivatives, such as 1-ethyl-5-methyl-1H-1,2,3-triazole, which can be synthesized via the cycloaddition method described above.
- Nucleophilic Cyanation: The triazole ring or its derivatives are subjected to nucleophilic attack by cyanide ions (from sodium or potassium cyanide) at the 4-position, resulting in the formation of the acetonitrile substituent.
- Typically performed in polar aprotic solvents like acetonitrile or dimethylformamide (DMF).
- Elevated temperatures (~80-120°C) are often necessary to facilitate nucleophilic substitution.
- Catalysts such as copper salts can be employed to enhance the reaction rate and selectivity.
- Homologization via nucleophilic cyanide substitution has been effectively used to synthesize nitrile-functionalized heterocycles, including triazoles, with yields ranging from 60-75%.
- The Arndt–Eistert homologation and related cyanide substitution reactions are particularly effective for introducing nitrile groups onto heteroaromatic rings, including triazoles.
Multi-Component and One-Pot Synthetic Routes
Recent advances have explored multicomponent reactions (MCRs) and one-pot strategies that combine azide, alkyne, and nitrile sources in a single reaction vessel, streamlining the synthesis process.
- Three-Component Reactions: Involving azides, alkynes, and nitrile sources such as acetonitrile, catalyzed by copper or other transition metals.
- Reaction Conditions: Often performed under mild conditions in aqueous or alcoholic solvents, with catalysts like copper(I) iodide or FeCl3.
- Advantages: Reduced reaction steps, higher overall yields, and minimized purification steps.
- A recent study demonstrated the synthesis of 2-(1,2,3-triazol-4-yl)acetonitriles via a three-component reaction involving azides, alkynes, and acetonitrile, with yields exceeding 70% under optimized conditions.
- The process is compatible with various functional groups, allowing for structural diversity.
Summary Table of Preparation Methods
| Method | Key Reagents | Typical Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Click Chemistry (CuAAC) | Azides + Alkynes + Cu(I) catalyst | Room temp to 50°C, aqueous or organic solvents | High regioselectivity, high yields, mild conditions | Requires pre-synthesis of azide and alkyne intermediates |
| Nucleophilic Cyanide Substitution | Triazole precursors + Sodium/Potassium Cyanide | 80-120°C, polar aprotic solvent | Direct nitrile introduction, versatile | Potential toxicity, requires careful handling |
| Multicomponent Reactions | Azides + Alkynes + Nitrile source | Mild, aqueous or alcoholic media | One-pot synthesis, efficient, versatile | Optimization needed for specific substrates |
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethyl-5-methyl-1H-1,2,3-triazol-4-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the triazole ring or the nitrile group.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole ketones or alcohols, while reduction could produce triazole amines or hydrocarbons.
Scientific Research Applications
2-(1-Ethyl-5-methyl-1H-1,2,3-triazol-4-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the fields of antimicrobial and anticancer drugs.
Industry: It is used in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(1-Ethyl-5-methyl-1H-1,2,3-triazol-4-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding, π-π interactions, and coordination with metal ions, which are crucial for its biological activity.
Comparison with Similar Compounds
Structural Isomerism and Substitution Patterns
The compound’s 1,2,3-triazole core distinguishes it from analogs like 2-(3-methyl-1H-1,2,4-triazol-5-yl)acetonitrile (), which features a 1,2,4-triazole isomer. The position of substituents significantly affects electronic properties:
- 1,2,3-Triazole derivatives (e.g., the target compound) exhibit distinct dipole moments and hydrogen-bonding capabilities compared to 1,2,4-triazole analogs , influencing solubility and crystallinity.
- Substituent effects: The ethyl group at N1 in the target compound may enhance lipophilicity compared to phenyl or fluorophenyl groups in analogs like 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole ().
Table 1: Structural Comparison of Triazole Derivatives
Physicochemical Properties
- Solubility : The ethyl group in the target compound likely increases lipophilicity (logP ~2.5–3.0) compared to methoxyethyl-substituted analogs like 2-[1-ethyl-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetonitrile (), where the ether oxygen enhances polarity.
- Crystallography : Fluorophenyl-substituted analogs () exhibit planar molecular conformations except for perpendicular aryl groups, whereas the target compound’s alkyl substituents may reduce crystallinity, necessitating solvents like DMF for crystallization .
Biological Activity
2-(1-Ethyl-5-methyl-1H-1,2,3-triazol-4-yl)acetonitrile (CAS No. 1934930-64-9) is a triazole-derived compound that has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article reviews the biological activity of 2-(1-Ethyl-5-methyl-1H-1,2,3-triazol-4-yl)acetonitrile based on available research findings.
The molecular formula of 2-(1-Ethyl-5-methyl-1H-1,2,3-triazol-4-yl)acetonitrile is C₇H₁₀N₄, with a molecular weight of 150.18 g/mol. The compound features a triazole ring which is pivotal in its biological interactions.
Anticancer Activity
Triazole derivatives have also been investigated for their anticancer properties. A study focusing on N-substituted triazoles showed promising results in inhibiting cancer cell proliferation in vitro . The presence of the triazole ring is often associated with the modulation of various cellular pathways involved in cancer progression. While direct studies on 2-(1-Ethyl-5-methyl-1H-1,2,3-triazol-4-yl)acetonitrile are sparse, its structural characteristics align with known anticancer agents.
The precise mechanism of action for 2-(1-Ethyl-5-methyl-1H-1,2,3-triazol-4-yl)acetonitrile remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific biological targets such as enzymes or receptors involved in cell signaling pathways. The triazole moiety is known to influence the binding affinity to these targets due to its ability to form hydrogen bonds and coordinate with metal ions.
Case Studies
While specific case studies on 2-(1-Ethyl-5-methyl-1H-1,2,3-triazol-4-yl)acetonitrile are not extensively documented in the literature, related compounds have shown promising results:
These studies underscore the potential biological activity of triazole derivatives and suggest that 2-(1-Ethyl-5-methyl-1H-1,2,3-triazol-4-yl)acetonitrile may exhibit similar effects.
Q & A
Q. What are the recommended synthetic routes for preparing 2-(1-ethyl-5-methyl-1H-1,2,3-triazol-4-yl)acetonitrile?
- Methodological Answer : The compound can be synthesized via alkylation or nucleophilic substitution reactions. For example:
- Alkylation : Use Cs₂CO₃ as a base with alkyl halides (e.g., propargyl bromide) in aprotic solvents like toluene. Stirring at 0°C for 2–3 hours yields derivatives with moderate to high efficiency (54–89% yields) .
- Purification : Avoid chromatographic methods by leveraging selective crystallization or distillation for intermediates. For example, recrystallization from DMF/acetic acid mixtures improves purity .
- Key Parameters : Control temperature (0°C to room temperature), stoichiometry (1:1 molar ratio of amine to alkylating agent), and reaction time (2–3 hours) to minimize side products .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact. Use NIOSH-certified respirators if aerosolization is possible .
- Ventilation : Conduct reactions in fume hoods or gloveboxes to avoid inhalation of volatile byproducts (e.g., acetonitrile vapors) .
- Waste Disposal : Segregate hazardous waste (e.g., toxic intermediates) and use licensed biohazard disposal services. Neutralize acidic residues (e.g., H₃PO₄) before disposal .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Methodological Answer :
- Catalyst Screening : Test bases like Cs₂CO₃ (for alkylation) vs. weaker bases (NaOAc) for acid-sensitive intermediates. Cs₂CO₃ increases reaction rates but may require lower temperatures to avoid decomposition .
- Solvent Optimization : Compare polar aprotic solvents (DMF, acetonitrile) with non-polar alternatives (toluene). Acetonitrile enhances nucleophilicity but may require anhydrous conditions .
- Monitoring : Use TLC (Rf values: 0.10–0.59 in CH₂Cl₂/MeOH/NH₄OH systems) or HPLC to track reaction progress and identify byproducts .
Q. What computational strategies are effective for studying target interactions of this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with a Lamarckian genetic algorithm. Set exhaustiveness to 20, grid spacing to 0.375 Å, and validate with RMSD clustering (<2.0 Å cutoff) .
- Scoring Functions : Prioritize the Vina scoring function (hybrid of empirical and knowledge-based terms) over older force fields (e.g., AutoDock 4) for binding affinity predictions .
- Target Selection : Focus on enzymes with triazole-binding pockets (e.g., acetylcholinesterase for anti-Alzheimer studies) based on structural homology to known ligands .
Q. How can X-ray crystallography resolve challenges in structural characterization?
- Methodological Answer :
- Data Collection : Use SHELXL for refinement, especially with high-resolution (<1.0 Å) or twinned data. Apply TWIN and BASF commands to handle twinning .
- Validation : Cross-validate with spectroscopic data (e.g., ¹H NMR chemical shifts at 400 MHz for methyl groups in triazole rings) .
- Troubleshooting : For poor diffraction, recrystallize from DMF/EtOAc mixtures or use cryocooling (100 K) to stabilize crystals .
Q. How to analyze the pharmacological potential of this compound in multi-target drug discovery?
- Methodological Answer :
- In Vitro Assays :
- Anti-Alzheimer Activity : Test acetylcholinesterase (AChE) inhibition via Ellman’s method (IC₅₀ values) .
- Antimicrobial Screening : Use microdilution assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Structure-Activity Relationship (SAR) : Modify the ethyl/methyl substituents on the triazole ring and measure changes in bioactivity. For example, bulkier alkyl groups may enhance lipophilicity and blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
